2,3,4-Trifluoro-5-nitrobenzoic acid
Overview
Description
2,3,4-Trifluoro-5-nitrobenzoic acid (C7H2F3NO4) is a heterocyclic compound that serves as an important intermediate in the process of preparing pharmaceutical agents such as benzimidazole derivatives .
Synthesis Analysis
The synthesis of 2,3,4-Trifluoro-5-nitrobenzoic acid is commonly achieved by the nitration reaction of 2,3,4-trifluorobenzoic acid . A continuous microflow process has been reported for the synthesis of a similar compound, 2,4,5-trifluorobenzoic acid, via the generation of an unstable aryl-Grignard reagent followed by its reaction with gaseous CO2 .Molecular Structure Analysis
The molecular formula of 2,3,4-Trifluoro-5-nitrobenzoic acid is C7H2F3NO4. The InChI representation is InChI=1S/C7H2F3NO4/c8-4-2(7(12)13)1-3(11(14)15)5(9)6(4)10/h1H,(H,12,13) and the Canonical SMILES representation is C1=C(C(=C(C(=C1N+[O-])F)F)F)C(=O)O .Chemical Reactions Analysis
2,3,4-Trifluoro-5-nitrobenzoic acid, as an intermediate, could further react to produce other important heterocyclic compounds. For example, a hydrogen gas was passed through a mixed solution of 2,3,4-trifluoro-5-nitrobenzoic acid, ethanol, and Pd/C (50% hydrated material) under a nitrogen atmosphere at room temperature to carry out the reaction .Physical And Chemical Properties Analysis
The molecular weight of 2,3,4-Trifluoro-5-nitrobenzoic acid is 221.09 g/mol. It has a computed XLogP3-AA value of 1.6, indicating its lipophilicity. It has one hydrogen bond donor and seven hydrogen bond acceptors. The topological polar surface area is 83.1 Ų . It is described as a light yellow powder .Scientific Research Applications
Application 1: Preparation of Benzimidazoles
- Summary of the Application: 2,3,4-Trifluoro-5-nitrobenzoic acid is used as a starting material for the preparation of benzimidazoles . These benzimidazoles are useful in the synthesis of quinolone carboxylic acids, which have applications as medicines, particularly as anti-bacterial or antiviral agents .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source. However, the general process involves using 2,3,4-Trifluoro-5-nitrobenzoic acid as a starting material in the synthesis of benzimidazoles .
- Results or Outcomes: The outcomes of this application are the production of benzimidazoles, which are then used to synthesize quinolone carboxylic acids. These acids have potential applications as medicines, particularly as anti-bacterial or antiviral agents .
Application 2: Co-crystals with Caffeine
- Summary of the Application: 2,3,4-Trifluoro-5-nitrobenzoic acid has been used in the synthesis of co-crystals with caffeine . These co-crystals have potential applications in the pharmaceutical industry .
- Methods of Application: The co-crystals were synthesized using a 1:1 ratio of caffeine to 2,3,4-Trifluoro-5-nitrobenzoic acid . The co-crystals were characterized by single crystal X-ray diffraction, differential scanning calorimetry, thermogravimetric analysis, and infrared spectroscopy .
- Results or Outcomes: The co-crystals adopt a range of structures, including two-dimensional flat layer, corrugated layer, and three-dimensional interlocked structures . The mechanical properties of the co-crystals were also studied, with some showing shear deformation behavior and others showing brittle fracture on application of a mechanical stress .
Application 3: Suzuki–Miyaura Coupling
- Summary of the Application: 2,3,4-Trifluoro-5-nitrobenzoic acid can be used in Suzuki–Miyaura coupling reactions . This is a type of cross-coupling reaction, used to form carbon-carbon bonds .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source. However, the general process involves using 2,3,4-Trifluoro-5-nitrobenzoic acid in a Suzuki–Miyaura coupling reaction .
- Results or Outcomes: The outcomes of this application are the formation of carbon-carbon bonds, which are crucial in the synthesis of a wide range of organic compounds .
Safety And Hazards
When handling 2,3,4-Trifluoro-5-nitrobenzoic acid, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised. Ensure adequate ventilation and remove all sources of ignition .
properties
IUPAC Name |
2,3,4-trifluoro-5-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F3NO4/c8-4-2(7(12)13)1-3(11(14)15)5(9)6(4)10/h1H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMIOBTWFPSPJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])F)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00579029 | |
Record name | 2,3,4-Trifluoro-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00579029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-Trifluoro-5-nitrobenzoic acid | |
CAS RN |
197520-71-1 | |
Record name | 2,3,4-Trifluoro-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00579029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4-trifluoro-5-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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